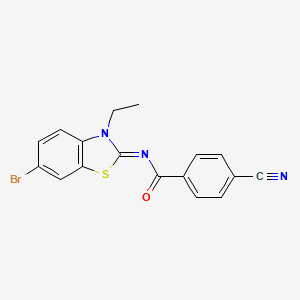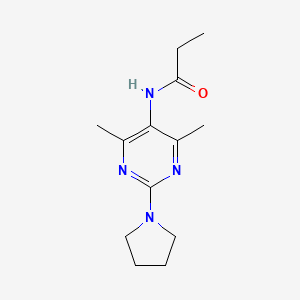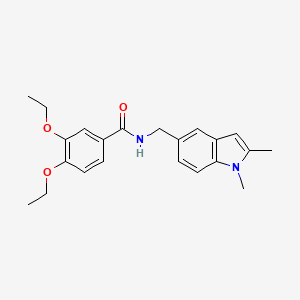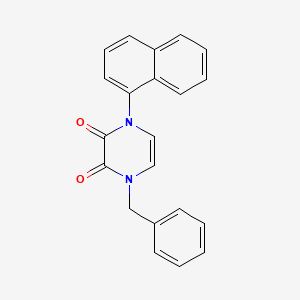![molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3](/img/structure/B2991318.png)
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is a compound that has been reported in various scientific studies . It has been used in the synthesis of a novel phenanthro[9,10-d]imidazole-zinc coordination complex (Zn (TPPI) 2), which exhibits suitable physical properties for a host material .
Molecular Structure Analysis
The molecular structure of “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is complex and involves various atomic interactions. The highest occupied molecular orbital (HOMO) energy level of this compound is -5.33 eV, which is favorable for hole injection from the transporting layer .Chemical Reactions Analysis
The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is involved in various chemical reactions. For instance, it is used in the creation of a novel phenanthro[9,10-d]imidazole-zinc coordination complex .Physical And Chemical Properties Analysis
The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” exhibits several notable physical and chemical properties. For instance, it has a good thermal stability with a decomposition temperature of 495 °C .Scientific Research Applications
Luminescent Properties and Photophysical Applications
Research has indicated that derivatives of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol exhibit notable photoluminescence efficiencies. For example, studies have synthesized and characterized derivatives, demonstrating their higher luminescent properties compared to their oxazole analogues. These derivatives have been investigated for their quantum yields, photoluminescence, and potential reversible fluorescence photo-switching capabilities, highlighting their significance in luminescent materials and optical applications (Eseola et al., 2011).
Coordination Chemistry and Sensor Applications
Several studies have focused on the coordination chemistry of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol derivatives, exploring their binding and sensing capabilities. Research has synthesized novel complexes with metals such as zinc, demonstrating their potential in fluorescence enhancement and as sensors for detecting anions in aqueous media. This research suggests applications in developing new materials for environmental monitoring and chemical sensing (Khanmohammadi & Rezaeian, 2014).
Electronic and Structural Investigations
Investigations into the electronic and substituent effects on the imidazole ring of the compound have provided insights into its donor-acceptor capacities. Studies involving electronic structure analysis, DFT calculations, and substituent influence have contributed to understanding the electronic properties and the potential for creating novel electronic materials (Eseola et al., 2012).
Corrosion Inhibition
Research has also explored the use of imidazole derivatives, including those related to 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol, in corrosion inhibition. These studies suggest that such compounds can significantly inhibit corrosion in metals, offering potential applications in materials science and engineering (Prashanth et al., 2021).
Future Directions
properties
IUPAC Name |
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDFIMVQJKIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)
![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)

![4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole](/img/structure/B2991247.png)
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)
![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)

